Potassiumbis(oxalato)platinate(II)dihydrate

Description

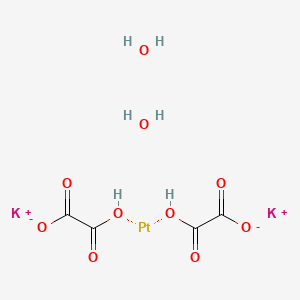

Potassium bis(oxalato)platinate(II)dihydrate is a coordination complex with the chemical formula K₂[Pt(C₂O₄)₂]·2H₂O. It is a yellow powder that is soluble in water and is primarily used as a precursor for the preparation of supported catalysts . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C4H6K2O10Pt |

|---|---|

Molecular Weight |

487.36 g/mol |

IUPAC Name |

dipotassium;2-hydroxy-2-oxoacetate;platinum;dihydrate |

InChI |

InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2 |

InChI Key |

GJSJXUDEGOYJMP-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |

Origin of Product |

United States |

Preparation Methods

Reagents and Initial Setup

- Potassium tetrachloroplatinate(II) : The platinum source, often K2PtCl4.

- Potassium oxalate monohydrate : Source of oxalate ligands.

- Distilled water : Solvent for dissolution and reaction medium.

Reaction Conditions

- Dissolve potassium oxalate monohydrate (typically about 12 mmol) in hot distilled water.

- Prepare a separate solution of potassium tetrachloroplatinate(II) (approximately 2.41 mmol) in hot distilled water.

- Mix the two solutions, maintaining the reaction mixture at approximately 70 °C.

- The reaction is allowed to proceed for an extended period, typically around 3 days, to ensure complete ligand substitution and complex formation.

Crystallization and Isolation

- Upon completion, the mixture forms a light green solution from which potassium bis(oxalato)platinate(II) dihydrate crystallizes.

- The crystals are needle-like and green in appearance.

- The solid product is filtered off, washed sequentially with hot water, cold water, and ethanol to remove impurities.

- Finally, the product is recrystallized from hot water to enhance purity.

Yield and Characterization

- The yield of this synthesis is typically around 74.35%.

- Characterization includes infrared (IR) spectroscopy, where characteristic bands for O-H stretching (3559 and 3476 cm⁻¹) confirm the presence of water molecules in the dihydrate form.

Comparative Notes on Preparation

While the above method is the standard for potassium bis(oxalato)platinate(II) dihydrate, related complexes such as potassium bis(oxalato)copper(II) dihydrate have been synthesized using analogous procedures involving metal sulfate salts and potassium oxalate with heating and crystallization steps. These methods reinforce the importance of:

- Using an excess of oxalate ions to drive complex formation.

- Controlled heating to facilitate ligand exchange.

- Slow cooling to promote crystallization of well-defined crystals.

Data Table: Key Parameters in Preparation

| Parameter | Details |

|---|---|

| Platinum source | Potassium tetrachloroplatinate(II) (K2PtCl4) |

| Oxalate source | Potassium oxalate monohydrate |

| Molar ratio (Oxalate:Pt) | Approximately 5:1 (12 mmol oxalate : 2.41 mmol Pt) |

| Solvent | Hot distilled water |

| Reaction temperature | ~70 °C |

| Reaction time | 3 days |

| Product form | Green needle-like crystals |

| Yield | ~74.35% |

| Washing solvents | Hot water, cold water, ethanol |

| Characterization technique | IR spectroscopy (O-H stretching bands at 3559, 3476 cm⁻¹) |

Research Findings and Applications

Potassium bis(oxalato)platinate(II) dihydrate serves as a precursor in the synthesis of various platinum(II) complexes with bioactive ligands such as substituted imidazoles and benzimidazoles, which have been investigated for anticancer properties. The stability and solubility of the bis(oxalato) complex allow for ligand substitution reactions under mild conditions, facilitating the exploration of novel platinum-based drugs with potentially reduced toxicity compared to cisplatin.

Summary and Expert Remarks

The preparation of potassium bis(oxalato)platinate(II) dihydrate is a well-established process involving the ligand exchange reaction of potassium tetrachloroplatinate(II) with potassium oxalate monohydrate in aqueous solution at elevated temperatures. The extended heating period and controlled crystallization yield a high-purity dihydrate complex suitable for further chemical manipulation.

This method is robust and reproducible, with a good yield and straightforward purification steps. The compound’s role as a versatile platinum(II) precursor in medicinal chemistry underscores the importance of mastering its synthesis.

Chemical Reactions Analysis

Ligand Substitution Reactions

The oxalate ligands in K₂Pt(C₂O₄)₂·2H₂O undergo substitution with nitrogen-donor ligands to form complexes with distinct structural and biological properties.

Example Reaction:

K₂Pt(C₂O₄)₂·2H₂O reacts with substituted adenine derivatives (nL) to yield [Pt(nL)₂(ox)] complexes (where ox = oxalate). This reaction proceeds via:

-

Dissolution of K₂Pt(C₂O₄)₂·2H₂O in aqueous medium.

-

Replacement of oxalate ligands by adenine-based ligands (e.g., 2-chloro-N⁶-(benzyl)-9-isopropyladenine).

Key Data:

| Complex | Substituents on Ligand | IC₅₀ (HOS) | IC₅₀ (MCF7) |

|---|---|---|---|

| [Pt(L)₂(ox)] | None | 9.2 ± 1.5 μM | >50 μM |

| [Pt(2-OMeL)₂(ox)] | 2-OCH₃ | 3.6 ± 1.0 μM | 4.3 ± 2.1 μM |

| [Pt(2,4-diOMeL)₂(ox)] | 2,4-di-OCH₃ | 3.6 ± 2.1 μM | 5.4 ± 3.8 μM |

HOS = Osteosarcoma; MCF7 = Breast adenocarcinoma .

Anticancer Activity

The substituted complexes exhibit enhanced cytotoxicity compared to cisplatin and oxaliplatin:

-

Pt(2-OMeL)₂(ox) shows IC₅₀ values ~10× lower than cisplatin against HOS cells .

-

Activity correlates with electron-donating substituents (e.g., methoxy groups), which stabilize the Pt–N7(adenine) bond and improve cellular uptake .

Mechanism: The complexes likely interact with DNA via non-covalent interactions (e.g., groove binding) rather than crosslinking, differing from classical platinum drugs .

Structural Characterization

Reaction products are characterized by:

-

X-ray crystallography : Confirms square-planar geometry with PtN₂O₂ coordination (oxalate as a bidentate ligand) .

-

NMR spectroscopy : Reveals dynamic behavior in solution, with oxalate adopting equatorial positions .

Stability in Solution

The compound is stable in aqueous media but undergoes ligand dissociation under acidic conditions. This property is exploited in controlled synthesis of platinum nanoparticles for catalytic applications .

Scientific Research Applications

Applications Overview

-

Catalysis

- Potassium bis(oxalato)platinate(II) dihydrate is primarily used as a precursor for preparing supported catalysts. Its ability to form stable complexes makes it suitable for various catalytic reactions, including those in organic synthesis and industrial processes .

- It has been reported that this compound can facilitate reactions involving hydrogenation and oxidation, contributing to the development of more efficient catalytic systems .

-

Materials Science

- The compound has been utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Its oxalate ligands provide a versatile platform for creating coordination polymers with tailored properties .

- Research indicates that potassium bis(oxalato)platinate(II) dihydrate can be employed in the growth of single crystals for electronic applications, showcasing its significance in the field of nanotechnology .

-

Medicinal Chemistry

- There is ongoing research into the cytotoxic effects of platinum-based compounds, including potassium bis(oxalato)platinate(II) dihydrate, on cancer cells. Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in tumor cells through mechanisms similar to those of cisplatin .

- The compound's ability to form complexes with various ligands has led to investigations into its use as a drug delivery system, particularly targeting specific types of cancer cells .

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of potassium bis(oxalato)platinate(II) dihydrate in hydrogenation reactions. The results indicated that the compound exhibited significant activity under mild conditions, outperforming traditional catalysts such as palladium on carbon. This finding underscores its potential for use in environmentally friendly synthesis processes.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that potassium bis(oxalato)platinate(II) dihydrate exhibited cytotoxic effects comparable to those of established platinum-based chemotherapeutics. The mechanism was attributed to DNA binding and subsequent induction of cellular stress responses, suggesting a promising avenue for further drug development.

Mechanism of Action

The mechanism of action of potassium bis(oxalato)platinate(II)dihydrate involves its interaction with biological molecules, particularly DNA. The compound binds to DNA and forms cross-links, which inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Potassium tetrachloroplatinate(II): Another platinum(II) complex used as a precursor for various platinum compounds.

Sodium hexachloroplatinate(IV): A platinum(IV) complex with different oxidation states and reactivity.

Potassium trichloro(ethylene)platinate(II): A platinum(II) complex with different ligands and applications

Uniqueness

Potassium bis(oxalato)platinate(II)dihydrate is unique due to its specific ligand environment and solubility properties. The oxalate ligands provide distinct reactivity and stability compared to other platinum complexes. Additionally, its dihydrate form allows for easier handling and storage .

Biological Activity

Potassium bis(oxalato)platinate(II) dihydrate, with the chemical formula , is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 485.35 g/mol

- CAS Number: 14244-64-5

Synthesis:

Potassium bis(oxalato)platinate(II) can be synthesized through a reaction between potassium tetrachloroplatinate(II) and oxalic acid in an aqueous solution:

The product is subsequently recrystallized from water to yield the dihydrate form.

The biological activity of potassium bis(oxalato)platinate(II) primarily stems from its ability to coordinate with various biomolecules, including nucleic acids and proteins. Its mechanism of action involves:

- DNA Interaction: The compound can bind to DNA, leading to the inhibition of DNA replication and transcription.

- Cytotoxic Effects: By forming stable complexes with cellular components, it may induce cytotoxicity in cancer cells .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of potassium bis(oxalato)platinate(II) and its derivatives against various cancer cell lines. Below is a summary of significant findings:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Potassium bis(oxalato)platinate(II) | MCF7 (breast adenocarcinoma) | 6.8 | |

| Potassium bis(oxalato)platinate(II) | HOS (osteosarcoma) | 6.2 | |

| Cisplatin | MCF7 | 34.2 | |

| Oxaliplatin | MCF7 | >50.0 |

These results indicate that potassium bis(oxalato)platinate(II) exhibits significantly lower IC50 values compared to traditional platinum-based drugs like cisplatin and oxaliplatin, suggesting enhanced potency against cancer cell lines.

Mechanistic Studies

A study on the synthesis of platinum(II) oxalato complexes involving adenine-based ligands demonstrated that these complexes had superior cytotoxicity compared to established anticancer drugs. The complexes were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential for further biological evaluation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Potassium bis(oxalato)platinate(II) dihydrate, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodology : The compound is typically synthesized by reacting potassium oxalate with a platinum(II) salt (e.g., K₂PtCl₄) in aqueous solution under controlled pH and temperature. Key steps include refluxing to ensure ligand coordination, followed by crystallization. Yield optimization involves stoichiometric adjustments, pH control (avoiding acidic conditions that degrade oxalate ligands), and slow evaporation for recrystallization .

- Data Example : For analogous oxalate complexes (e.g., copper or chromium), yields range from 11% to 72% depending on reaction time and purification steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- Infrared (IR) Spectroscopy : Identifies oxalate ligand coordination modes (e.g., ν(C=O) and ν(C-O) stretches at 1600–1700 cm⁻¹ and 1200–1300 cm⁻¹, respectively) .

- X-ray Diffraction (XRD) : Resolves crystal structure parameters (e.g., bond lengths, stacking patterns). The Cambridge Structural Database (CSD) provides reference data for validation .

- Elemental Analysis : Confirms stoichiometry (e.g., Pt and K content via ICP-OES) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Methodology :

- Moisture Sensitivity : Store in desiccators or under inert gas due to hygroscopicity .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with mass loss corresponding to water and oxalate ligand degradation .

- Light Sensitivity : Shield from UV light to prevent ligand dissociation or redox reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic structure and bonding interactions in this complex?

- Methodology : Use hybrid functionals (e.g., B3LYP) to model the platinum-oxalate bonding, including charge transfer and orbital interactions (e.g., Pt d-orbitals and oxalate π* orbitals). Validate against experimental XRD bond lengths (e.g., Pt–O distances ~2.0 Å) .

- Data Example : For similar bis(oxalato) complexes, DFT-derived HOMO-LUMO gaps correlate with redox activity in catalytic applications .

Q. What mechanistic insights explain the catalytic activity of this complex compared to other platinum-based catalysts?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via in-situ UV-Vis or NMR spectroscopy.

- Comparative Analysis : Contrast its ligand lability with cisplatin; oxalate’s bidentate coordination may stabilize Pt(II) centers, reducing undesired side reactions .

- Example : In organic synthesis, bis(oxalato)platinate derivatives show enhanced selectivity in hydrogenation reactions due to ligand steric effects .

Q. How can advanced analytical strategies resolve discrepancies in reported purity levels (e.g., 98% vs. 99.9%) for commercial samples?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.